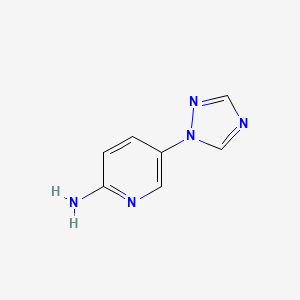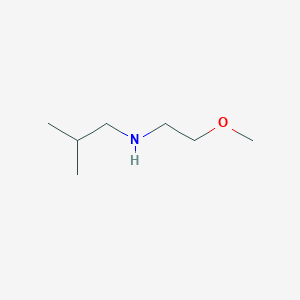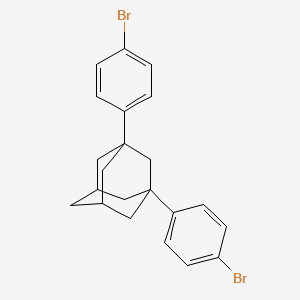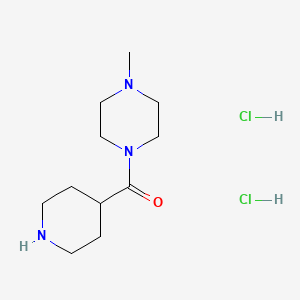
(2-Phenyl-1,3-oxazol-5-yl)boronic acid
Overview
Description
(2-Phenyl-1,3-oxazol-5-yl)boronic acid is an organic compound that features both an oxazole ring and a boronic acid functional group. The presence of these functional groups makes it a versatile compound in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by borylation to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for (2-Phenyl-1,3-oxazol-5-yl)boronic acid often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalytic processes and optimized reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-1,3-oxazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical reaction conditions involve the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic esters .
Scientific Research Applications
(2-Phenyl-1,3-oxazol-5-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Phenyl-1,3-oxazol-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, while the oxazole ring can participate in various chemical reactions. These interactions enable the compound to exert its effects in different applications, such as catalysis and sensing .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the oxazole ring, making it less versatile in certain applications.
Pinacol boronic esters: These compounds are more stable but may not participate in the same range of reactions as (2-Phenyl-1,3-oxazol-5-yl)boronic acid.
Imidazole-containing boronic acids: These compounds have similar applications but differ in their chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both the oxazole ring and the boronic acid group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2-phenyl-1,3-oxazol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6,12-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPLUWYJBDNZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(O1)C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B3201598.png)


![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)
![1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3201616.png)



![7-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3201655.png)

![(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3201677.png)
![7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3201683.png)
